1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium
Description
1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (CAS: 136997-71-2), also known as 1-dimethylcarbamoyl-4-(2-sulfoethyl)pyridinium betaine, is a zwitterionic pyridinium derivative with the molecular formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.294 g/mol . Its structure features:
Properties
IUPAC Name |
2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHHXGGXZKPIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889407 | |
| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136997-71-2 | |
| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136997-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-((dimethylamino)carbonyl)-4-(2-sulfoethyl)-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136997712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridinium Hydroxide Inner Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (DMEP) is an organic compound recognized for its biological activity, particularly in antimicrobial applications and interactions with biological membranes. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
DMEP is a quaternary ammonium salt characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 258.29 g/mol
The compound features a pyridinium ring substituted with both a dimethylcarbamoyl group and a sulfonatoethyl group, contributing to its ionic nature and solubility in various solvents. Its structure can be represented as follows:
Antimicrobial Properties
DMEP has been investigated for its potential antimicrobial activity against a range of microorganisms, including bacteria, fungi, and yeasts. Research indicates that DMEP disrupts microbial cell membranes, leading to cell lysis. The exact mechanism of action is still under investigation, but it is believed that the compound interacts with lipid bilayers, altering membrane permeability and integrity .
Table 1: Antimicrobial Activity of DMEP
| Microorganism Type | Tested Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL | |
| Fungi | C. albicans | 40 µg/mL |
| A. niger | 60 µg/mL |
Skin Sensitization
DMEP has been classified as a skin sensitizer (Category 1) according to safety classifications, indicating that it may cause allergic reactions upon skin contact. This property necessitates caution in handling and application, particularly in pharmaceutical formulations .
The proposed mechanism of action for DMEP involves:
- Membrane Disruption : DMEP's cationic nature allows it to interact with negatively charged components of microbial membranes, leading to disruption and increased permeability.
- Alteration of Cellular Processes : By affecting membrane integrity, DMEP may influence various cellular processes, including nutrient uptake and waste expulsion.
Applications in Research and Industry
DMEP's unique properties have led to exploration in various fields:
- Medicinal Chemistry : Its potential as an antimicrobial agent makes it a candidate for developing new therapeutic agents.
- Material Science : DMEP-based ionic liquids exhibit unique characteristics such as low volatility and high thermal stability, making them suitable for diverse applications in chemical synthesis and materials development.
Case Studies
Several studies have highlighted the effectiveness of DMEP in different applications:
- Study on Antimicrobial Efficacy : A study demonstrated that DMEP exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential use in treating infections caused by resistant pathogens.
- Skin Sensitization Assessment : Research evaluated the sensitization potential of DMEP using the Local Lymph Node Assay (LLNA), confirming its classification as a skin sensitizer and underscoring the need for careful formulation in topical applications.
Scientific Research Applications
Pharmaceutical Applications
DMEP has potential applications as an intermediate in drug synthesis. Its unique structure allows it to interact with various biological molecules, potentially influencing drug efficacy and delivery mechanisms.
Case Study: Antimicrobial Properties
Research indicates that DMEP exhibits antimicrobial activity against a range of microorganisms, including bacteria, fungi, and yeasts. The mechanism of action is believed to involve disruption of microbial cell membranes, although further studies are required to elucidate the precise pathways involved.
Ionic Liquid Research
Due to its ionic nature, DMEP has been explored as a potential ionic liquid (IL). ILs are salts that remain liquid at low temperatures and have unique properties such as high thermal stability and low volatility. DMEP-based ionic liquids are being investigated for applications in:
- Solvent systems : Enhancing solubility and reactivity in chemical reactions.
- Electrochemistry : Potential use in batteries and fuel cells due to their conductivity characteristics.
Biochemical Research
DMEP's interactions with biological membranes have been a focal point in biochemical studies. Its classification as a skin sensitizer (Category 1) suggests caution in its application but also highlights its potential for therapeutic uses when properly managed.
Interaction Studies
DMEP has shown the ability to alter membrane permeability, which can influence cellular processes. This property makes it a candidate for further exploration in drug delivery systems and therapeutic formulations.
Material Science
The compound's unique solubility properties make it valuable in material science applications, particularly in the development of new materials with specific functional characteristics.
Comparison with Similar Compounds
Comparison with Similar Pyridinium Compounds
Pyridinium derivatives exhibit diverse applications based on substituents, charge, and molecular architecture. Below is a comparative analysis of structurally or functionally related compounds:
Structural Analogues
Key Observations :
- Charge Effects : Zwitterionic compounds like the target exhibit balanced solubility in polar solvents, whereas cationic derivatives (e.g., MPP⁺) interact strongly with biological membranes or anions.
- Substituent Influence : Long alkyl chains (e.g., hexadecyl) enhance surfactant properties, while aryl groups (e.g., phenyl in MPP⁺) contribute to lipophilicity and bioactivity .
Functional Analogues
2.2.1 Acetylcholinesterase Reactivators
Bisquaternary pyridinium oximes (e.g., obidoxime, pralidoxime) are antidotes for organophosphate poisoning. Structural comparisons include:
- Linker Effects : Bisoximes with aliphatic linkers (e.g., compound 25 ) show superior reactivation of acetylcholinesterase (74% efficacy) compared to heteroaromatic linkers (47–52%) .
- Charge Density: Dicationic pyridinium salts exhibit stronger enzyme binding than monocationic analogs. The target compound’s zwitterionic structure may limit such interactions.
2.2.2 Solvent Extraction Agents
Pyridinium nitrates (e.g., 1-hexyl-4-methylpyridinium nitrate ) extract metal ions via ion-pair mechanisms. The target compound’s sulfonate group could hinder extraction efficiency due to competing anion interactions .
2.2.3 Methylating Agents
Pyridinium dications (e.g., N-methyl disalts) are potent methylating agents, outperforming dimethyl sulfate in nucleophilic substitutions .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Reactivation Efficacy of Bisquaternary Pyridinium Oximes
| Compound (Linker Type) | Reactivation Efficacy (EeAChE) | Reactivation Efficacy (rHuAChE) |
|---|---|---|
| Aliphatic linker (25 ) | 74% | 8% |
| Heteroaromatic linker (28 ) | 47% | <5% |
Q & A
Q. What quality criteria should be prioritized in spectroscopic characterization of this compound?
- Methodological Answer :
- Signal-to-Noise Ratio : Ensure NMR spectra have sufficient resolution (≥300 MHz) to resolve overlapping peaks.
- Isotopic Purity : Use deuterated solvents free of proton contaminants for accurate integration.
- Cross-Technique Validation : Correlate NMR data with IR spectroscopy (e.g., carbamoyl C=O stretch at ~1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
